molecular formula C66H124O11 B12655898 D-Glucitol pentalaurate CAS No. 94031-16-0

D-Glucitol pentalaurate

Cat. No.: B12655898
CAS No.: 94031-16-0
M. Wt: 1093.7 g/mol
InChI Key: IZKIAWVEBPKWDU-KMFICJIMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucitol pentalaurate can be synthesized through esterification reactions. The process typically involves the reaction of D-glucitol with lauric acid in the presence of a catalyst. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as Candida antarctica lipase, has also been explored for a more environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol pentalaurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glucitol pentalaurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol pentalaurate is primarily based on its amphiphilic nature. The hydrophilic D-glucitol core and hydrophobic lauric acid chains allow it to self-assemble into micelles or vesicles in aqueous solutions. This property is exploited in drug delivery systems where the compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: D-Glucitol pentalaurate is unique due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in forming stable emulsions and nanocarriers. Its biodegradability and biocompatibility further enhance its appeal for medical and industrial applications .

Properties

CAS No.

94031-16-0

Molecular Formula

C66H124O11

Molecular Weight

1093.7 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5-tetra(dodecanoyloxy)-6-hydroxyhexyl] dodecanoate

InChI

InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-57-59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)58(56-67)74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65-,66-/m1/s1

InChI Key

IZKIAWVEBPKWDU-KMFICJIMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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